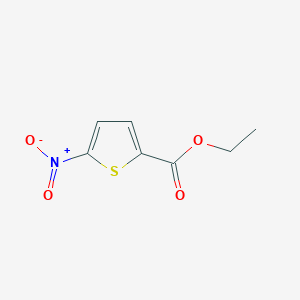
7-Chloro-2,4-dimethyl-1,8-naphthyridine
Vue d'ensemble
Description
7-Chloro-2,4-dimethyl-1,8-naphthyridine, also known as 7-chloro-2,4-dimethyl-1,8-naphthalene, is a synthetic organic compound belonging to the class of naphthyridines. It is an important building block for the synthesis of a wide range of organic compounds, with applications in materials science and pharmaceuticals. This article will discuss the synthesis method of 7-chloro-2,4-dimethyl-1,8-naphthyridine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Antihypertensive and Antiarrhythmic Agent
7-Chloro-2,4-dimethyl-1,8-naphthyridine has been identified as a compound with potential antihypertensive and antiarrhythmic properties . These applications are critical in the management of cardiovascular diseases, where controlling blood pressure and maintaining heart rhythm are essential for patient care.
Herbicide Safener
This compound is also used as a herbicide safener . Herbicide safeners protect crops from the toxic effects of herbicides by enhancing the plant’s ability to detoxify the herbicide, thus preventing yield loss and ensuring food security.
Immunostimulant
In the field of immunology, 7-Chloro-2,4-dimethyl-1,8-naphthyridine serves as an immunostimulant . It boosts the immune system’s response, providing a valuable tool for researchers studying immune responses and developing treatments for immune system-related diseases.
Anticancer Activity
Research has shown that derivatives of 7-Chloro-2,4-dimethyl-1,8-naphthyridine exhibit cytotoxic activity against liver cancer cell lines . This opens up possibilities for the development of new anticancer drugs, particularly targeting the HepG2 cell line.
Molecular Docking and Drug Design
The compound’s derivatives have been used in molecular docking studies to explore their binding affinities with biological targets such as topoisomerase II . This is crucial in drug design, where understanding how molecules interact with targets can lead to the development of more effective drugs.
Photophysical Applications
Due to its unique structure, 7-Chloro-2,4-dimethyl-1,8-naphthyridine finds applications in photophysical studies . It can be used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors, contributing to advancements in materials science and engineering.
Mécanisme D'action
Target of Action
It is known that this compound is a copper complex with the formula cu(cnch)(cl)(cno) and can bind to anions . This suggests that it may interact with various biological targets that have anionic sites.
Mode of Action
As a ligand, it binds to anions and can be used for catalytic reactions . This suggests that it may interact with its targets by forming complexes, which could lead to changes in the targets’ functions.
Biochemical Pathways
It has been used in x-ray diffraction studies of organometallic compounds , indicating that it may influence pathways involving metal ions.
Result of Action
It has been used in x-ray diffraction studies of organometallic compounds , suggesting that it may have effects at the molecular level.
Action Environment
It is known that this compound can react with azides to form an azide complex , suggesting that its action may be influenced by the presence of specific reactants in the environment.
Propriétés
IUPAC Name |
7-chloro-2,4-dimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDGFNOHFBIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297827 | |
| Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77223-21-3 | |
| Record name | 77223-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















